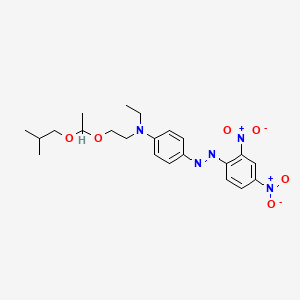

4-((2,4-Dinitrophenyl)azo)-N-ethyl-N-(2-(1-(2-methylpropoxy)ethoxy)ethyl)aniline

説明

4-((2,4-Dinitrophenyl)azo)-N-ethyl-N-(2-(1-(2-methylpropoxy)ethoxy)ethyl)aniline is a complex azo compound characterized by:

- A 2,4-dinitrophenyl moiety, providing strong electron-withdrawing effects.

- An azo (-N=N-) linkage, responsible for its chromophoric properties.

- N-ethyl and branched ethoxyethyl substituents on the aniline group, enhancing solubility in organic solvents.

Its synthesis likely involves diazonium salt coupling with substituted anilines, a method common for azo compounds .

特性

CAS番号 |

35954-85-9 |

|---|---|

分子式 |

C22H29N5O6 |

分子量 |

459.5 g/mol |

IUPAC名 |

4-[(2,4-dinitrophenyl)diazenyl]-N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]aniline |

InChI |

InChI=1S/C22H29N5O6/c1-5-25(12-13-32-17(4)33-15-16(2)3)19-8-6-18(7-9-19)23-24-21-11-10-20(26(28)29)14-22(21)27(30)31/h6-11,14,16-17H,5,12-13,15H2,1-4H3 |

InChIキー |

FIZMOUUDNDBXRY-UHFFFAOYSA-N |

正規SMILES |

CCN(CCOC(C)OCC(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dinitrophenyl)azo]-N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]aniline typically involves a multi-step process. The initial step often includes the diazotization of 2,4-dinitroaniline, followed by coupling with N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]aniline under controlled conditions. The reaction conditions usually require a low temperature and an acidic medium to ensure the stability of the diazonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and yield. The use of automated systems ensures precise control over temperature, pH, and reactant concentrations, leading to high purity and yield of the final product.

化学反応の分析

反応の種類

4-[(2,4-ジニトロフェニル)アゾ]-N-エチル-N-[2-[1-(2-メチルプロポキシ)エトキシ]エチル]アニリンは、以下を含む様々な種類の化学反応を起こします。

酸化: この化合物は、強力な酸化剤を使用して酸化することができ、ニトロ誘導体の生成につながります。

還元: 還元反応は、通常、亜ジチオン酸ナトリウムなどの還元剤を使用し、アミノ誘導体の生成につながります。

置換: この化合物は、特にニトロ基で、求核置換反応を起こすことができ、様々な置換誘導体の生成につながります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 亜ジチオン酸ナトリウムと触媒の存在下での水素ガスが一般的に使用されます。

置換: アミンやチオールなどの求核剤は、通常、塩基性条件下で使用されます。

生成される主な生成物

酸化: ニトロ誘導体。

還元: アミノ誘導体。

置換: 置換アニリン誘導体。

科学的研究の応用

Analytical Chemistry

Dyeing and Staining : The compound is primarily used as a dye in analytical chemistry for staining biological tissues and cells. Its azo structure allows it to bind effectively to proteins and nucleic acids, making it useful in histological studies.

Spectrophotometric Analysis : The compound exhibits distinct absorbance characteristics that can be utilized in spectrophotometric methods for quantifying various analytes. Its colorimetric properties enable the detection of trace amounts of substances in solution.

Biological Research

Fluorescent Probes : Due to its ability to form stable complexes with biomolecules, this compound can serve as a fluorescent probe in biological assays. It helps visualize cellular processes and interactions under fluorescence microscopy.

Drug Delivery Systems : The compound's unique structure allows it to be incorporated into drug delivery systems. Its azo linkage can be cleaved under specific conditions, releasing therapeutic agents in targeted environments.

Materials Science

Polymer Chemistry : The compound is utilized in the synthesis of azo-containing polymers. These materials exhibit unique optical properties that are valuable in photonic applications, such as sensors and light-emitting devices.

Colorants in Plastics : Its vibrant color makes it suitable for use as a colorant in plastics and coatings, enhancing aesthetic appeal while maintaining stability under various environmental conditions.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Analytical Chemistry | Staining biological tissues | High specificity and sensitivity |

| Spectrophotometric analysis | Effective quantification of analytes | |

| Biological Research | Fluorescent probes | Visualization of cellular processes |

| Drug delivery systems | Targeted release of therapeutic agents | |

| Materials Science | Polymer synthesis | Unique optical properties |

| Colorants in plastics | Enhanced aesthetic appeal |

Case Study 1: Use in Histology

A study demonstrated the effectiveness of this compound as a histological stain for detecting specific proteins in tissue samples. The results indicated a significant improvement in visualization quality compared to traditional stains.

Case Study 2: Drug Delivery

Research on drug delivery systems incorporating this compound showed promising results in targeted therapy for cancer treatment. The azo linkage allowed for controlled release of chemotherapeutic agents, minimizing side effects.

作用機序

4-[(2,4-ジニトロフェニル)アゾ]-N-エチル-N-[2-[1-(2-メチルプロポキシ)エトキシ]エチル]アニリンの作用機序は、様々な分子標的との相互作用を含みます。この化合物は、反応条件に応じて、電子受容体または電子供与体として作用することができます。また、様々な分析用途で有用な金属イオンとの安定な錯体を形成することもできます。

類似化合物との比較

Structural Variations and Functional Group Analysis

The following table highlights key differences between the target compound and analogs:

Key Findings from Comparative Studies

Electron-Withdrawing Effects: The 2,4-dinitrophenyl group in the target compound exhibits stronger electron withdrawal than mono-nitro or chloro-nitro analogs, increasing its stability in oxidative environments . This property makes it suitable for high-temperature applications, such as industrial dyes or photostable materials.

Solubility and Hydrophobicity :

- The branched ethoxyethyl chain enhances solubility in organic solvents compared to linear chains (e.g., butoxyethyl in ) or polar groups (e.g., hydroxyethyl in ).

- This feature is critical for applications requiring compatibility with hydrophobic matrices, such as polymer coatings.

The presence of dinitro groups may confer unique interactions with biological targets, though toxicity risks must be evaluated .

生物活性

The compound 4-((2,4-Dinitrophenyl)azo)-N-ethyl-N-(2-(1-(2-methylpropoxy)ethoxy)ethyl)aniline , commonly referred to as DNP-Azo-Et, is a synthetic azo dye that has garnered attention due to its potential biological activities and implications in environmental health. This article aims to provide a comprehensive overview of the biological activity of DNP-Azo-Et, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure

DNP-Azo-Et is characterized by the following structural formula:

This compound contains a dinitrophenyl azo group linked to an ethyl and a propoxyethoxy substituent, which contributes to its unique properties and biological interactions.

Azo compounds like DNP-Azo-Et can undergo reductive cleavage in biological systems, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules such as proteins and nucleic acids, potentially causing cytotoxic effects. The biological activity of DNP-Azo-Et is primarily attributed to:

- Reactive Oxygen Species (ROS) Generation : Azo dyes can induce oxidative stress by generating ROS, which can damage cellular components.

- Enzyme Inhibition : Studies have indicated that certain azo compounds inhibit key enzymes involved in metabolic pathways, affecting cellular function and viability.

Toxicity Profiles

The toxicity of DNP-Azo-Et has been evaluated in various studies, revealing significant findings:

These findings suggest that DNP-Azo-Et exhibits significant toxicity across different biological models.

Case Study 1: Liver Toxicity in Rodents

In a study conducted on rats, administration of DNP-Azo-Et resulted in elevated levels of liver enzymes (ALT and AST), indicating hepatotoxicity. Histopathological examination revealed necrosis and inflammation within liver tissues. This study highlights the potential liver-damaging effects of the compound when exposed to mammalian systems.

Case Study 2: Aquatic Toxicity

Research on the effects of DNP-Azo-Et on aquatic organisms demonstrated that exposure led to decreased survival rates in fish species. The study noted that even low concentrations could disrupt developmental processes, indicating a risk to aquatic ecosystems.

Case Study 3: In Vitro Cytotoxicity

In vitro assays using human cell lines exposed to varying concentrations of DNP-Azo-Et showed a dose-dependent increase in cytotoxicity. The compound was found to induce significant DNA strand breaks, raising concerns about its mutagenic potential.

Environmental Impact

DNP-Azo-Et's persistence in the environment poses risks not only to human health but also to ecological systems. Its potential for bioaccumulation and toxicity necessitates careful monitoring and regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。